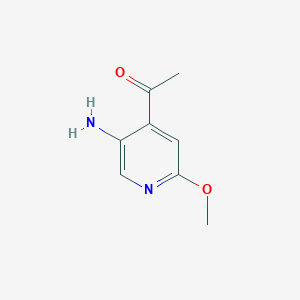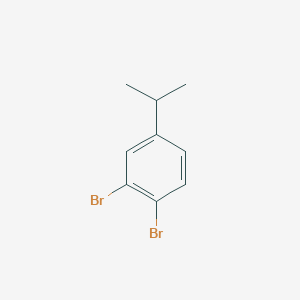
3,4-Dibromo-isopropylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-isopropylbenzene is an organic compound with the molecular formula C₉H₁₀Br₂ It is a derivative of benzene, where two bromine atoms are substituted at the 3rd and 4th positions, and an isopropyl group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-isopropylbenzene typically involves the bromination of isopropylbenzene (cumene). The process can be carried out using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr₃). The reaction is conducted under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dibromo-isopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrogenated benzene derivatives.
Aplicaciones Científicas De Investigación
3,4-Dibromo-isopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4-Dibromo-isopropylbenzene involves its interaction with various molecular targets. The bromine atoms and the isopropyl group influence the compound’s reactivity and interaction with enzymes and receptors. The electrophilic aromatic substitution mechanism is a key pathway, where the compound acts as an electrophile, forming intermediates that undergo further reactions .
Comparación Con Compuestos Similares
3,4-Dichloro-isopropylbenzene: Similar structure but with chlorine atoms instead of bromine.
3,4-Difluoro-isopropylbenzene: Fluorine atoms replace the bromine atoms.
3,4-Diiodo-isopropylbenzene: Iodine atoms replace the bromine atoms.
Uniqueness: 3,4-Dibromo-isopropylbenzene is unique due to the specific electronic and steric effects imparted by the bromine atoms. These effects influence its reactivity and interactions in chemical and biological systems, making it distinct from its chloro, fluoro, and iodo analogs .
Propiedades
Fórmula molecular |
C9H10Br2 |
|---|---|
Peso molecular |
277.98 g/mol |
Nombre IUPAC |
1,2-dibromo-4-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10Br2/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 |
Clave InChI |
YQFALKIONFWCIE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



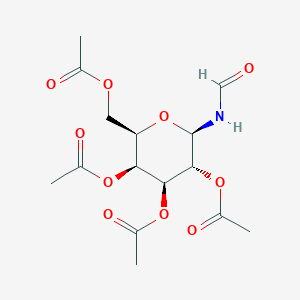
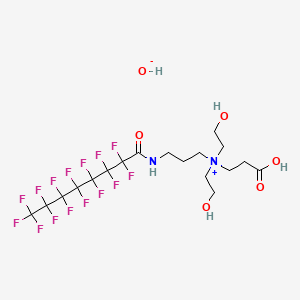
![(2R)-3-[(tert-Butoxycarbonyl)amino]-2-(3,4-difluorobenzyl)propanoic acid](/img/structure/B15202905.png)
![8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2'-deoxyguanosine](/img/structure/B15202909.png)
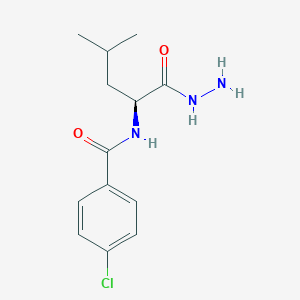
![ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate](/img/structure/B15202916.png)

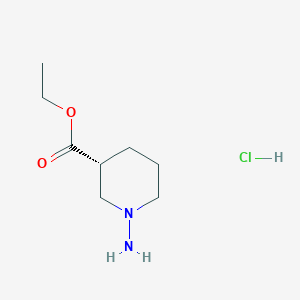

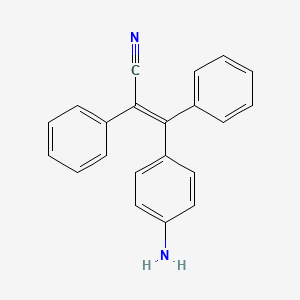
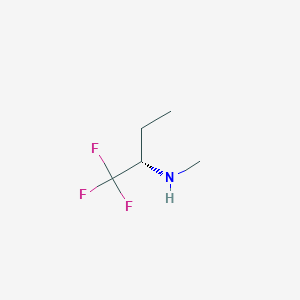
![dilithium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate](/img/structure/B15202972.png)
